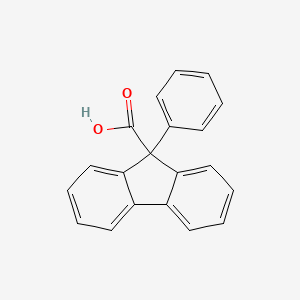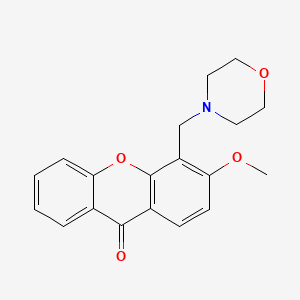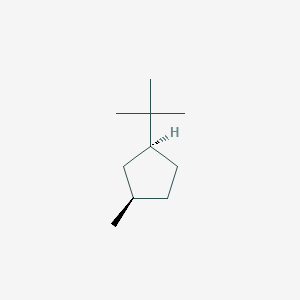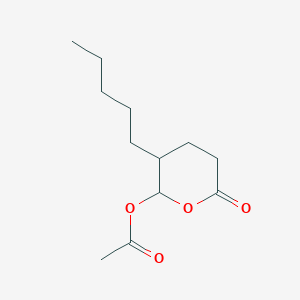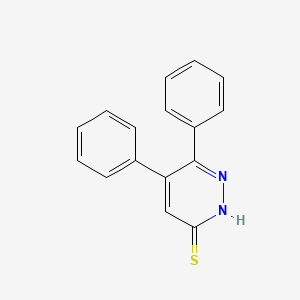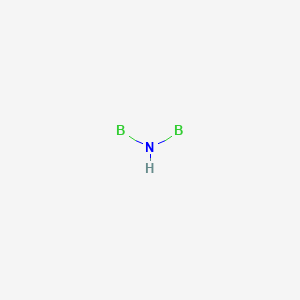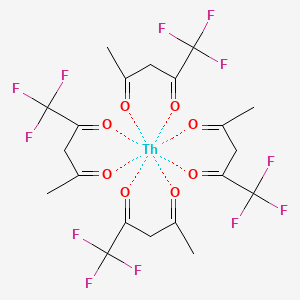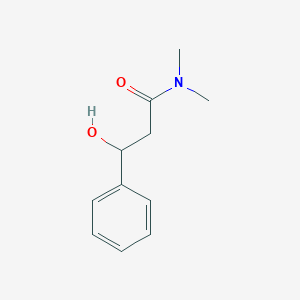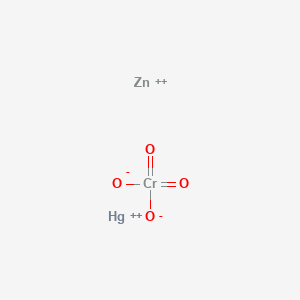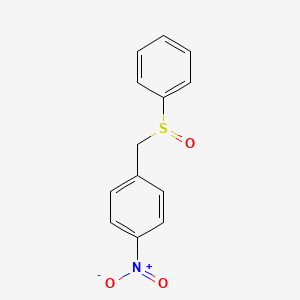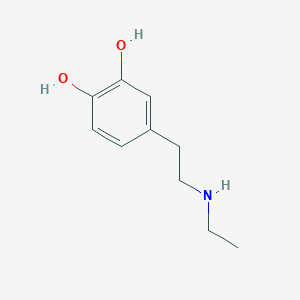
Benzene-1,2-diol, 4-(2-ethylaminoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- typically involves the alkylation of catechol (benzene-1,2-diol) with an ethylaminoethyl group. One common method is the reaction of catechol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form catechol derivatives using reducing agents such as sodium borohydride.
Substitution: The ethylaminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechol derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its role as a dopamine analog.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to dopamine.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- involves its interaction with dopamine receptors in the brain. As a dopamine analog, it can bind to these receptors and mimic the effects of dopamine, influencing neurotransmission and potentially altering mood, cognition, and motor control. The compound may also interact with other molecular targets and pathways involved in neurotransmitter regulation.
類似化合物との比較
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but lacking the ethylaminoethyl group.
Norepinephrine: Another neurotransmitter with a similar catechol structure.
Epinephrine: A hormone and neurotransmitter with a similar catechol structure.
Uniqueness
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- is unique due to the presence of the ethylaminoethyl group, which may confer different pharmacological properties compared to dopamine and other catecholamines. This structural modification can influence its binding affinity to receptors and its overall biological activity.
特性
CAS番号 |
21581-33-9 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
4-[2-(ethylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-6-5-8-3-4-9(12)10(13)7-8/h3-4,7,11-13H,2,5-6H2,1H3 |
InChIキー |
ZRNSCURSJJRPGN-UHFFFAOYSA-N |
正規SMILES |
CCNCCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



